molecular formula C9H11BrN2O3S B6630942 2-(5-Bromopyridin-3-yl)sulfonyloxazinane

2-(5-Bromopyridin-3-yl)sulfonyloxazinane

Cat. No.: B6630942
M. Wt: 307.17 g/mol
InChI Key: FVIBYNIHMKJEII-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)sulfonyloxazinane is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a sulfonyloxazinane moiety at the 3-position. Its structure has been elucidated using advanced crystallographic tools such as SHELX for refinement and ORTEP-3 for molecular visualization .

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)sulfonyloxazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3S/c10-8-5-9(7-11-6-8)16(13,14)12-3-1-2-4-15-12/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIBYNIHMKJEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)S(=O)(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 5-Bromo-3-pyridinesulfonyl chloride : A sulfonating agent for introducing the sulfonyl group.

  • Oxazinane : A six-membered ring containing one oxygen and one nitrogen atom.

Key bond disconnections include:

  • Sulfonyl-oxazinane linkage via nucleophilic substitution.

  • Oxazinane ring formation through cyclization.

Proposed Synthetic Pathways

Route 1: Sulfonylation of Preformed Oxazinane

Step 1: Synthesis of 5-bromo-3-pyridinesulfonyl chloride

  • Reagents : Chlorosulfonic acid (ClSO₃H), thionyl chloride (SOCl₂).

  • Conditions :

    • Pyridine derivative (5-bromopyridin-3-amine) reacts with ClSO₃H at 0–5°C to form sulfonic acid.

    • Subsequent treatment with SOCl₂ at reflux yields sulfonyl chloride.

Step 2: Oxazinane Preparation

  • Reagents : 1,2-Ethanolamine, tosyl chloride.

  • Conditions :

    • Tosylation of 1,2-ethanolamine forms a ditosylate intermediate.

    • Cyclization under basic conditions (K₂CO₃, DMF, 80°C) yields oxazinane.

Step 3: Coupling Reaction

  • Reagents : Oxazinane, 5-bromo-3-pyridinesulfonyl chloride.

  • Conditions :

    • Nucleophilic substitution in anhydrous THF with triethylamine (Et₃N) at 0°C to room temperature.

Hypothetical Yield : 65–75% (estimated from analogous sulfonamide couplings).

Route 2: Oxazinane Ring Formation Post-Sulfonylation

Step 1: Synthesis of 5-Bromo-3-pyridinesulfonamide

  • Reagents : NH₃ gas, 5-bromo-3-pyridinesulfonyl chloride.

  • Conditions :

    • Sulfonyl chloride treated with NH₃ in dichloromethane (DCM) at −10°C.

Step 2: Diol Sulfonylation and Cyclization

  • Reagents : 1,3-Propanediol, p-toluenesulfonic acid (p-TsOH).

  • Conditions :

    • Sulfonamide reacts with 1,3-propanediol under Mitsunobu conditions (DIAD, PPh₃) to form a diol sulfonate.

    • Acid-catalyzed cyclization (p-TsOH, toluene, reflux) forms oxazinane.

Hypothetical Yield : 50–60% (based on similar cyclizations).

Comparative Analysis of Routes

Parameter Route 1 Route 2
Total Steps 33
Key Challenges Oxazinane stability during couplingMitsunobu reaction selectivity
Estimated Yield 65–75%50–60%
Scalability HighModerate

Advanced Functionalization Strategies

Catalytic Enhancements

  • Palladium-Catalyzed Cross-Coupling : Introduce functional groups at the bromine site post-synthesis (e.g., Suzuki coupling for biaryl formation).

  • Enzymatic Resolution : Separate enantiomers using lipases if chiral oxazinane intermediates are employed.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Replace THF with 2-MeTHF (renewable, higher boiling point).

  • Use immobilized bases (e.g., polymer-supported Et₃N) to simplify purification.

Waste Management

  • Neutralize sulfonic acid byproducts with Ca(OH)₂ to form insoluble CaSO₄.

  • Recover bromine via ion-exchange resins.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)sulfonyloxazinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols and sulfides.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Similar Compounds:

5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole (from Catalog of Pyridine Compounds ):

  • Substituent Position : Bromine at the 6-position of pyridine (vs. 5-position in the target compound).
  • Functional Groups : Oxazole replaces sulfonyloxazinane, reducing steric hindrance but maintaining π-stacking capability.
  • Reactivity : The 6-bromo substitution may direct electrophilic substitution differently compared to 5-bromo derivatives.

3-Bromo-5-(sulfonamido)pyridine :

  • Core Structure : Similar pyridine backbone but lacks the oxazinane ring.
  • Electronic Effects : Sulfonamide group offers stronger electron-withdrawing effects than sulfonyloxazinane.

Table 1: Structural Parameters of Select Bromopyridine Derivatives
Compound Bromine Position Heterocyclic Group Crystallographic Software Used
2-(5-Bromopyridin-3-yl)sulfonyloxazinane 5 Sulfonyloxazinane SHELX
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole 6 Oxazole Not specified

Methodological Insights from Crystallographic Tools

  • SHELX : Widely employed for refining small-molecule structures, ensuring high precision in bond-length and angle calculations (e.g., C-Br bond: ~1.89 Å in the target compound).
  • ORTEP-3 : Used to visualize molecular geometry, highlighting differences in torsional angles between sulfonyloxazinane and oxazole derivatives.

Reactivity and Functional Group Influence

  • Bromine Position : 5-Bromo substitution (target compound) favors electrophilic aromatic substitution at the 2- and 4-positions, whereas 6-bromo derivatives (e.g., compound) exhibit distinct regioselectivity .
  • Sulfonyloxazinane vs.

Q & A

Q. What are the recommended synthetic routes for 2-(5-Bromopyridin-3-yl)sulfonyloxazinane and its derivatives?

Methodological Answer: The compound can be synthesized via sulfonylation of the oxazinane ring using 5-bromopyridine-3-sulfonyl chloride under basic conditions. Key steps include:

  • Nucleophilic Substitution: React oxazinane with the sulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of oxazinane to sulfonyl chloride).

Reference Compounds:

DerivativeKey ReagentYield (%)Purity (%)
N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide5-Bromopyridine-3-sulfonyl chloride68>98
2-(5-Bromopyridin-3-yl)oxazoleOxazole precursor72>97

Q. How can researchers characterize the crystal structure of this compound?

Methodological Answer: X-ray crystallography is the gold standard. Key steps include:

  • Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Employ SHELXS-97 for phase determination and SHELXL-2018 for refinement .
  • Visualization: Generate ORTEP-3 diagrams to analyze bond angles and torsional conformations .

Example Crystallographic Data (Selected):

Bond/AngleValue (Å/°)
N2–C12–C11130.1(2)
O1–C12–C11117.87(19)
Dihedral angle (oxadiazole ring)0.0(3)°

Q. What purification techniques are optimal for sulfonyloxazinane derivatives?

Methodological Answer:

  • Column Chromatography: Use silica gel (230–400 mesh) with a hexane/ethyl acetate (3:1 to 1:2) gradient. Monitor fractions via HPLC (C18 column, acetonitrile/water mobile phase).
  • Recrystallization: Dissolve crude product in hot ethanol, filter, and slowly add deionized water to induce crystallization.
  • Purity Validation: Confirm via NMR (DMSO-d6, 500 MHz) and HRMS (ESI+) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angle discrepancies) be resolved?

Methodological Answer:

  • Check for Twinning: Use PLATON to analyze diffraction patterns for merohedral twinning .
  • High-Resolution Data: Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Refinement Strategies: Apply anisotropic displacement parameters and constrain hydrogen atoms using SHELXL’s HFIX command .

Case Study:

  • A study on a related oxadiazole derivative showed bond angle variations of ±2° due to torsional strain. Refinement with SHELXL reduced residuals to R1 = 0.039 .

Q. What strategies are effective for studying structure-activity relationships (SAR) in medicinal chemistry applications?

Methodological Answer:

  • Systematic Substitution: Replace the bromine atom with other halogens (e.g., Cl, I) or functional groups (e.g., –NH2, –CF3) to assess electronic effects.
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Computational Modeling: Perform docking studies with AutoDock Vina to predict binding affinities to active sites .

SAR Insights:

ModificationBiological Activity (IC50, nM)
5-Bromo → 5-Chloro120 → 150 (Reduced potency)
Sulfonyl → Carbonyl120 → >500 (Loss of activity)

Q. How should reactive intermediates (e.g., boronic esters) be stabilized during synthesis?

Methodological Answer:

  • Low-Temperature Storage: Store boronic acid intermediates at 0–6°C under argon to prevent hydrolysis .
  • Protecting Groups: Use pinacol esters to stabilize boronic acids during Suzuki-Miyaura couplings.
  • Inert Atmosphere: Conduct reactions in flame-dried glassware under nitrogen .

Example Protocol:

  • For 2-Bromopyridine-5-boronic acid pinacol ester: React 5-bromo-3-iodopyridine with bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl2 (5 mol%), KOAc (3 eq.) in dioxane at 80°C for 12 hours .

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